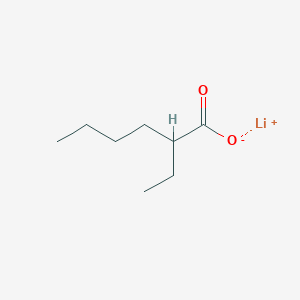

Lithium 2-ethylhexanoate

Beschreibung

Significance and Versatility in Modern Chemical Science

Lithium 2-ethylhexanoate (B8288628) is a lithium source soluble in organic solvents, which makes it valuable as an organometallic compound. americanelements.com Organometallic compounds, also known as metalorganic, organo-inorganic, and metallo-organic compounds, are crucial in various chemical applications. The versatility of lithium 2-ethylhexanoate is evident in its numerous applications across different fields.

In materials science , it serves as a precursor for the synthesis of various materials. researchgate.net Metal 2-ethylhexanoates, in general, are widely used as metal-organic precursors. researchgate.net

In the lubricant industry , it is a key component in the production of lubricating greases, particularly for high-temperature applications in the automotive, industrial, and aerospace sectors. ontosight.ai Lithium-based greases are known for their excellent lubricity and resistance to corrosion. ontosight.ai

As a catalyst , it is employed in various chemical reactions, including polymerization, oxidation, and hydrogenation. americanelements.com Ethylhexanoates are commonly used in catalysts for these types of reactions. americanelements.com

It also functions as an adhesion promoter and a corrosion inhibitor in coatings and paints. ontosight.aiamericanelements.com Its ability to protect metal surfaces from corrosion makes it a valuable additive. ontosight.ai

Historical Perspectives on Organolithium Carboxylates in Synthetic Chemistry

The history of organolithium compounds dates back to 1917, a century after the discovery of the element lithium itself. nih.govresearchgate.net Wilhelm Schlenk was the first to successfully synthesize and isolate organometallic lithium compounds, including methyllithium, ethyllithium, and phenyllithium. nih.govresearchgate.net This breakthrough was made possible by Schlenk's development of techniques to handle air- and moisture-sensitive compounds. nih.govresearchgate.net

Initially, the development of organometallic chemistry was hindered by synthetic challenges. nih.govresearchgate.net However, with improved understanding of the stability and solubility of these compounds, they became essential as alkyl or aryl transfer reagents in various fields of chemistry. nih.govresearchgate.net

Organolithium reagents are important in organic synthesis for transferring an organic group or a lithium atom to substrates through nucleophilic addition or deprotonation. wikipedia.org The highly polar nature of the carbon-lithium bond makes them good nucleophiles and strong bases. wikipedia.org

The synthesis of organolithium reagents was further refined by chemists like Henry Gilman and Georg Wittig. nih.govmasterorganicchemistry.com While early methods involved the direct reaction of alkyl halides with lithium metal, modern organic chemistry often utilizes commercially available alkyllithium reagents to generate other organolithium species through processes like lithium-halogen exchange. masterorganicchemistry.com

Research Landscape and Emerging Academic Interests in Lithium 2-Ethylhexanoate

Current research continues to explore the diverse applications of lithium 2-ethylhexanoate and related compounds. The compound's lipophilicity and steric properties, derived from 2-ethylhexanoic acid, offer unique advantages in synthetic chemistry. researchgate.net

A critical review of metal 2-ethylhexanoates highlights their importance as precursors in materials science and as catalysts for ring-opening polymerizations. researchgate.net The review emphasizes the need to bridge the gap between precursor chemistry and materials science. researchgate.net

Emerging interests include the use of metal 2-ethylhexanoates in the development of new, tunable materials for applications in electronics, optics, and catalysis. researchgate.net For instance, there is growing interest in their application in the production of lithium-ion batteries and in the semiconductor industry for thin-film deposition. pmarketresearch.com

The academic community continues to investigate the structure-reactivity relationships of organolithium reagents, including how their aggregation state influences their reactivity and selectivity. wikipedia.org Furthermore, there is ongoing research into the development of new reagents and methodologies that utilize the unique properties of compounds like lithium 2-ethylhexanoate for applications in areas such as natural product synthesis and pharmaceuticals. researchgate.net

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

15590-62-2 |

|---|---|

Molekularformel |

C8H16LiO2 |

Molekulargewicht |

151.2 g/mol |

IUPAC-Name |

lithium;2-ethylhexanoate |

InChI |

InChI=1S/C8H16O2.Li/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI-Schlüssel |

MSKQZGZMIMXZEQ-UHFFFAOYSA-N |

SMILES |

[Li+].CCCCC(CC)C(=O)[O-] |

Isomerische SMILES |

[Li+].CCCCC(CC)C(=O)[O-] |

Kanonische SMILES |

[Li].CCCCC(CC)C(=O)O |

Andere CAS-Nummern |

15590-62-2 |

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium 2 Ethylhexanoate

Established Chemical Synthesis Routes

The primary and most direct method for preparing lithium 2-ethylhexanoate (B8288628) involves the reaction between 2-ethylhexanoic acid and a suitable lithium-containing precursor.

The most established route for synthesizing lithium 2-ethylhexanoate is through the direct neutralization of 2-ethylhexanoic acid. This acid-base reaction is straightforward and can be accomplished using various lithium precursors. Lithium hydroxide (B78521) is a commonly used precursor, reacting with 2-ethylhexanoic acid to form lithium 2-ethylhexanoate and water. archive.orgresearchgate.net The general insolubility of lithium hydroxide in organic solvents where 2-ethylhexanoic acid is soluble necessitates careful selection of reaction conditions to ensure a complete reaction.

Other potential lithium precursors can be inferred from general organometallic synthesis, although specific examples for lithium 2-ethylhexanoate are less detailed in the provided literature.

Table 1: Common Lithium Precursors for Synthesis

| Precursor Name | Chemical Formula | Notes |

|---|---|---|

| Lithium Hydroxide | LiOH | Commonly used for direct neutralization with 2-ethylhexanoic acid. archive.orgresearchgate.net |

| Lithium Carbonate | Li₂CO₃ | A potential precursor, reacting with the acid to produce CO₂ and water as byproducts. |

Achieving high purity and yield is critical for the application of lithium 2-ethylhexanoate, particularly when it is used as a precursor for high-performance materials. Optimization strategies focus on the purity of starting materials, reaction control, and product purification.

Purity of Precursors : Utilizing high-purity 2-ethylhexanoic acid and lithium precursors is fundamental to obtaining a high-purity final product. americanelements.com

Purification Techniques : Post-synthesis purification methods such as recrystallization or washing with a suitable solvent are effective for removing unreacted starting materials and byproducts. google.com

Yield : Reaction yields can be very high, with some electrochemical methods for related metal 2-ethylhexanoates reporting efficiencies as high as 96%. google.com Commercially available lithium 2-ethylhexanoate often has a purity of 98% or higher. strem.com

Influence of Reaction Conditions on Synthesis Outcomes

The choice of solvent is crucial in the synthesis of lithium 2-ethylhexanoate as it affects reactant solubility, reaction rate, and ease of product isolation.

Solubility : Lithium 2-ethylhexanoate is noted for its solubility in non-polar organic solvents. americanelements.comwikipedia.org This property is a key driver for its use in various applications.

Reaction Medium : Tetrahydrofuran (B95107) (THF) has been used as a solvent in the preparation of lithium 2-ethylhexanoate, which can be evaporated after the reaction. archive.org In some cases, an excess of 2-ethylhexanoic acid itself can serve as the reaction medium. google.com

Homogeneity : For precursors like lithium hydroxide that have limited solubility in organic solvents, the solvent system must facilitate contact between the reactants to drive the reaction to completion. The use of a polar solvent may be necessary to achieve a homogeneous reaction mixture. mdpi.com

Table 2: Effect of Solvent on Synthesis

| Solvent | Role / Observation | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | Used as a reaction solvent; can be removed by evaporation. | archive.org |

| 2-Ethylhexanoic Acid | Can serve as the solvent/reaction medium itself. | google.com |

| Non-polar Organic Solvents | The product, lithium 2-ethylhexanoate, is highly soluble in these. | americanelements.comwikipedia.org |

Precise control of temperature and the molar ratio of reactants is essential for optimizing the synthesis process.

Temperature : For related metal 2-ethylhexanoate syntheses, a temperature range of 55-65°C has been suggested to provide an optimal reaction rate without causing thermal degradation of the product. google.com Thermal analysis of lithium 2-ethylhexanoate shows that the decomposition of its organic component occurs at temperatures between 240°C and 500°C, indicating good thermal stability under typical synthesis conditions. archive.org

Stoichiometry : A precise stoichiometric balance between the 2-ethylhexanoic acid and the lithium precursor is critical for maximizing yield and purity. For a direct neutralization reaction with a monoprotic lithium source like LiOH, a 1:1 molar ratio is theoretically required. An excess of the acid may be used to ensure complete consumption of the lithium source and can sometimes act as the solvent. google.com

Lithium 2-Ethylhexanoate as a Key Intermediate for Other Compounds

A primary application of lithium 2-ethylhexanoate is its role as a precursor or intermediate in the synthesis of other, often more complex, materials. Its solubility in organic media makes it an ideal starting material for Metallo-Organic Decomposition (MOD) and other solution-based synthesis routes. archive.orgresearchgate.net

Battery Materials : It is a key intermediate in the synthesis of Lithium Cobalt Oxide (LiCoO₂), a critical cathode material in lithium-ion batteries. The MOD route using lithium 2-ethylhexanoate allows for the formation of LiCoO₂ at lower temperatures compared to traditional solid-state reactions. archive.orgresearchgate.net

Catalysis : Lithium 2-ethylhexanoate is used as a component in catalyst systems. For instance, it has been employed in conjunction with palladium and copper(II) 2-ethylhexanoate for the synthesis of vinyl 2-ethylhexanoate. google.com

Materials Science : More broadly, metal 2-ethylhexanoates are widely used as precursors in materials science for creating a variety of metal-organic compounds and nanoparticles. researchgate.net

Table 3: Examples of Compounds Synthesized from Lithium 2-Ethylhexanoate

| Product Compound | Synthesis Route | Application | Reference |

|---|---|---|---|

| Lithium Cobalt Oxide (LiCoO₂) | Metallo-Organic Decomposition (MOD) | Cathode material for Li-ion batteries | archive.orgresearchgate.net |

Catalytic and Initiating Roles of Lithium 2 Ethylhexanoate in Chemical Transformations

Function as a Reaction Promoter and Co-Catalyst

Lithium 2-ethylhexanoate (B8288628) demonstrates significant efficacy in promoting and co-catalyzing a range of chemical reactions, from hydrogenation and oxidation to transesterification.

Catalytic Activity in Hydrogenation Processes

Lithium 2-ethylhexanoate is recognized for its role in catalytic systems for hydrogenation. It is often used in conjunction with other organometallic compounds to facilitate these reactions. americanelements.com For instance, in the creation of Ziegler-type hydrogenation catalysts, which are crucial for industrial applications like the selective hydrogenation of styrenic block copolymers, a group 8-10 transition metal precatalyst is combined with an alkylaluminum cocatalyst. nih.gov Nickel(II) 2-ethylhexanoate is a frequently used precursor in these systems. nih.gov

Research has shown that the effectiveness of nickel catalysts in the hydrogenation of low molecular weight diene polymers can be hindered by the presence of fine particles of ionic lithium residues, such as lithium alkoxides. google.com However, after the removal of these particles, complete hydrogenation can be achieved using nickel catalysts like a mixture of nickel 2-ethylhexanoate and triethylaluminum (B1256330). google.com This highlights the nuanced role that lithium compounds can play in hydrogenation catalysis.

Modulating Effects in Oxidation Reactions

In the realm of oxidation reactions, lithium 2-ethylhexanoate and other metal 2-ethylhexanoates serve as important catalysts. They are particularly noted for their use in the oxidation of various organic substrates. americanelements.com For example, the oxidation of cycloalkanes can be effectively catalyzed by N-hydroxyimides in combination with metal salts like Co(II) and Fe(II) 2-ethylhexanoates. d-nb.info The use of supercritical carbon dioxide in these systems has been shown to significantly increase the conversion and yield of the desired ketone and alcohol products. d-nb.info

Furthermore, the oxidation of 2-ethylhexanol to 2-ethylhexanoic acid has been studied using biocatalysts like cytochrome P450cam. nih.gov While this specific study focused on enzymatic catalysis, it underscores the industrial importance of this oxidation reaction where metal carboxylates are often employed.

Role in Transesterification Reactions

Lithium compounds, including lithium 2-ethylhexanoate, are effective catalysts in transesterification reactions. googleapis.com These reactions are fundamental in various industrial processes, including the production of esters. In the preparation of acrylic and methacrylic acid esters, a catalyst composition can include a lithium compound where the anion is a carboxylate, such as 2-ethylhexanoate. googleapis.com

The transesterification process often involves reacting a preformed ester with an alcohol in the presence of the catalyst. For example, in the production of polyethylene (B3416737) terephthalate (B1205515), a transesterification reaction between dimethyl terephthalate and ethylene (B1197577) glycol is a key step, which can be catalyzed by lithium compounds. google.com While lithium amide is specified in some patents for this purpose, the broader class of lithium carboxylates is also recognized for their catalytic activity. googleapis.comgoogle.com It has been noted that in some transesterification processes for producing substituted hydroxyhydrocinnamate esters, certain tin catalysts like butyltin tris(2-ethylhexanoate) can be used at lower concentrations compared to traditional lithium catalysts to achieve high conversions. google.com

Initiating Systems in Polymer Chemistry

Lithium 2-ethylhexanoate and related compounds play a crucial role as initiators in various polymerization mechanisms, particularly in anionic and ring-opening polymerizations.

Application in Anionic Polymerization Mechanisms

Anionic polymerization, a form of chain-growth polymerization, can be initiated by organolithium compounds. conicet.gov.ar This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net The initiation step typically involves the nucleophilic attack of the initiator on a monomer. researchgate.net

While simple alkyllithiums are common initiators, lithium alkoxides and carboxylates can also play a role in these systems. For instance, in the anionic polymerization of methyl methacrylate, lithium alkoxides have been used to promote the reaction at ambient temperatures. researchgate.net The living nature of anionic polymerization, where the polymer chains remain active, allows for the creation of block copolymers. conicet.gov.ar

Initiation of Ring-Opening Polymerization (ROP) of Cyclic Monomers

Lithium 2-ethylhexanoate and other metal carboxylates are widely employed as catalysts and initiators for the ring-opening polymerization (ROP) of cyclic monomers like lactides and ε-caprolactone to produce biodegradable polyesters. researchgate.netresearchgate.net The ROP of these monomers can proceed through different mechanisms, including coordination-insertion and anionic pathways. researchgate.netresearchgate.net

In the ROP of ε-caprolactone, lithium-based initiators, such as lithium silanolates, have proven to be effective, leading to polymers with good yields and controlled properties. conicet.gov.ar The mechanism often involves the nucleophilic attack of the initiator on the carbonyl group of the cyclic ester. conicet.gov.ar Similarly, the ROP of lactide is commonly catalyzed by tin(II) 2-ethylhexanoate, but other metal carboxylates are also effective. mdpi.commdpi.com The choice of catalyst and initiator system is critical as it can influence the stereoselectivity of the polymerization, which in turn affects the properties of the resulting polymer. mdpi.com

The following table provides a summary of research findings on the role of lithium 2-ethylhexanoate and related compounds in polymerization:

| Polymerization Type | Monomer | Initiator/Catalyst System | Key Findings | Reference |

| Anionic ROP | ε-caprolactone | Lithium Silanolates | Efficient initiation leading to polymers with good yields and near monodisperse properties. | conicet.gov.ar |

| Anionic Polymerization | D,L-lactide | Lithium diisopropylamide | Fast polymerization, but potential for broadening of molecular weight distribution at higher conversions due to side reactions. | researchgate.net |

| ROP | L-lactide | Iron(III) triflate | An alternative to tin-based catalysts, showing activity in ROP. | mdpi.com |

| ROP | Cyclic Esters | Metal 2-ethylhexanoates | Widely used as catalysts, with significant influence on polymerization control. | researchgate.net |

Stereocontrol and Regioselectivity in ROP

The control over the stereochemistry and regiochemistry of polymer chains is crucial as it dictates the final properties of the material. In the context of Ring-Opening Polymerization (ROP), stereocontrol refers to the arrangement of stereocenters along the polymer backbone, while regioselectivity pertains to the specific site of bond cleavage in unsymmetrical monomers.

While sophisticated, sterically demanding ligand-based catalyst systems are often employed to achieve high levels of stereocontrol in ROP, simpler initiators like lithium 2-ethylhexanoate typically exhibit limited stereoselectivity. rsc.org The choice of the metal center is crucial, and lithium, in particular, has been shown to play a key role in controlling certain polymerization reactions, although often leading to less controlled polymer sequences compared to more complex catalysts. nih.gov

The regioselectivity of the ring-opening process can be influenced by the nature of the catalyst and the reaction conditions. For instance, in the ring-opening of epoxides, the choice of the lithium-based reagent and its aggregation state can direct the nucleophilic attack to a specific carbon atom. nih.gov While specific studies detailing the regioselectivity of lithium 2-ethylhexanoate are not abundant, the general principles of how alkynyl aluminum reagents, for example, can be directed to attack different positions of an epoxide ring underscore the potential for such control. nih.gov

Control over Polymer Molecular Weight and Architecture

One of the key advantages of using initiators like lithium 2-ethylhexanoate in ROP is the ability to control the molecular weight of the resulting polymer. The number-average molecular weight (Mn) can be predetermined by adjusting the molar ratio of the monomer to the initiator. bohrium.com However, achieving a narrow molecular weight distribution, or dispersity (Đ), often requires careful control of the polymerization conditions to minimize side reactions like transesterification. rsc.orgrsc.org

Lithium 2-ethylhexanoate has been utilized in combination with other polymerization techniques to create complex polymer architectures. For example, it can be used to initiate the ROP of a cyclic ester to form a macroinitiator, which is then used in a subsequent polymerization, such as Atom Transfer Radical Polymerization (ATRP), to generate block copolymers. researchgate.netdergipark.org.tr This approach allows for the synthesis of materials with distinct blocks of different polymers, leading to unique properties. The synthesis of star-shaped polymers has also been achieved using multi-functional initiators in conjunction with techniques like ARGET ATRP, where tin(II) 2-ethylhexanoate, a related compound, was used as a reducing agent. acs.org

The table below summarizes findings on the control of polymer molecular weight and architecture using systems involving 2-ethylhexanoate catalysts.

| Catalyst/Initiator System | Monomer(s) | Resulting Architecture | Key Findings | Reference |

|---|---|---|---|---|

| Tin(II) 2-ethylhexanoate / PCL-Br Macroinitiator | D,L-lactide, Styrene | Triblock Copolymer | Successful one-pot synthesis of triblock copolymers with controlled molecular weights. | researchgate.net |

| Tin(II) 2-ethylhexanoate / Benzyl Alcohol | ε-caprolactone, Benzyl protected hydroxymethyl glycolide | Random and Triblock Copolymers | Transesterification at higher temperatures led to random copolymers, while lower temperatures produced more blocky structures. | acs.org |

| Homosalen-Al Complex | ε-caprolactone, Lactide | Random Copolymer | The system afforded a nearly random copolymer with a tendency towards alternation. | bohrium.com |

Development of Novel Lithium-Based Initiator Systems

Research into novel initiator systems is driven by the need for more active, selective, and controlled polymerization processes. While lithium 2-ethylhexanoate is a straightforward initiator, modifications to the lithium center's environment can significantly enhance its performance. The development of new lithium-based initiators often involves the use of specialized ligands that can modulate the reactivity and aggregation state of the lithium species. researchgate.net

For instance, the synthesis of lithium complexes with mixed ligands has been shown to produce excellent initiators for the ROP of L-lactide. dergipark.org.tr Similarly, lithium anthraquinoid complexes have demonstrated high activity as catalysts for the ROP of ε-caprolactone and rac-lactide. researchgate.net The design of initiators with increased steric hindrance around the lithium atom has been explored as a strategy to influence the microstructure of polymers like polybutadiene. rsc.org These approaches highlight a trend towards creating more sophisticated initiator systems, moving beyond simple salts like lithium 2-ethylhexanoate to achieve greater control over the polymerization process. The use of tris(pentafluorophenyl)borane (B72294) as an initiator for the in-situ polymerization of 1,3-dioxolane (B20135) represents another novel approach that enhances control over the reaction. doi.org

Impact of Ligand Environment and Aggregation State on Catalytic Performance

The catalytic performance of lithium-based initiators is profoundly influenced by the ligand environment and the aggregation state of the active species in solution. researchgate.net Lithium compounds, including lithium 2-ethylhexanoate, have a tendency to form aggregates in non-polar solvents. researchgate.net These aggregates are generally less reactive than the corresponding monomeric or less-aggregated species. The dissolution of these aggregates is often a key step in initiating polymerization.

The nature of the ligands coordinated to the lithium center plays a critical role in determining the aggregation state and, consequently, the catalytic activity. researchgate.netnih.gov The coordination of solvent molecules or other donor ligands can break up larger aggregates into smaller, more active species. For example, the aggregation state of 2-lithio-N-Boc-piperidine has been shown to be influenced by the presence of ligands like TMEDA, which in turn affects its reactivity. nih.gov

The ligand environment not only affects the aggregation state but also the electronic properties of the lithium center, which can influence its Lewis acidity and initiating ability. Detailed studies on various lithium and potassium phenolates have shown that their aggregation states in solution, which can be inferred using techniques like PGSE NMR, have a direct impact on their catalytic performance in the ROP of L-lactide. researchgate.net The strategic choice of ligands can, therefore, be used to fine-tune the catalytic activity and selectivity of lithium-based initiators. acs.org

Mechanistic Investigations and Reaction Dynamics Involving Lithium 2 Ethylhexanoate

Elucidation of Reaction Pathways and Intermediates

The reactivity of Lithium 2-ethylhexanoate (B8288628) is dictated by the nature of its carbon-lithium bond and the carboxylate group. Its role can range from a simple precursor to a complex catalyst, each involving distinct reaction pathways and transient species.

The thermal decomposition of metal carboxylates, including Lithium 2-ethylhexanoate, is a critical aspect of their application, particularly in materials science where they are used as precursors for metal oxides. nih.gov Studies on analogous metal 2-ethylhexanoates, such as tin(II) 2-ethylhexanoate, reveal a multi-step decomposition process. nih.gov The thermal degradation typically begins with the evaporation of any solvent, followed by the sequential removal of the 2-ethylhexanoate groups at distinct temperatures, ultimately leading to the formation of the corresponding metal oxide. nih.gov For instance, the decomposition of Tin(II) 2-ethylhexanoate in xylene proceeds in three main stages: xylene evaporation (30-165 °C), removal of the first 2-ethylhexanoate group (165-310 °C), and removal of the second group to form amorphous tin oxide (310-475 °C). nih.gov

While specific studies on the gas-phase pyrolysis of Lithium 2-ethylhexanoate are limited, the decomposition of related organic peroxides like tert-butyl peroxy-2-ethylhexanoate (TBPO) has been investigated. researchgate.net The pyrolysis of TBPO, an important polymerization initiator, is a complex process involving homolytic cleavage of the peroxide bond, leading to a variety of radical species and subsequent decomposition products. researchgate.net The thermal decomposition of organolithium reagents, in general, can produce lithium hydride and the corresponding alkene. chemrxiv.org These general mechanisms provide a foundational understanding of the potential decomposition pathways for Lithium 2-ethylhexanoate under thermal stress, which likely involves the formation of radical intermediates and eventual breakdown to lithium-containing inorganic species.

Table 1: Proposed Thermal Decomposition Stages of a Metal 2-Ethylhexanoate in Solvent (Based on Tin 2-EHA/Xylene System)

| Temperature Range (°C) | Process | Products |

|---|---|---|

| 30 - 165 | Solvent Evaporation | Metal 2-ethylhexanoate (solid), Solvent (gas) |

| 165 - 310 | Removal of First Ligand | Metal (carboxylate)(radical species), Organic fragments |

| 310 - 475 | Removal of Second Ligand | Amorphous Metal Oxide, Organic fragments |

Data derived from studies on Tin(II) 2-ethylhexanoate. nih.gov

Lithium 2-ethylhexanoate is an effective catalyst in several polymerization and curing reactions. americanelements.com Its catalytic activity is central to the production of various polymers, including polyesters and polyurethanes.

In the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone, alkali metal carboxylates function as efficient catalysts, often in the presence of an alcohol initiator. researchgate.net The proposed mechanism involves the coordination of the lithium cation with the cyclic ester, facilitating nucleophilic attack. The carboxylate anion can play a direct role in the ring-opening step. researchgate.net In some systems, the reaction between the alkoxide-metal chain end and the monomer is considered the key propagation step. researchgate.net For instance, in the ROP of sarcosine (B1681465) N-carboxyanhydride (Sar-NCA) catalyzed by carboxylic acids, the reaction proceeds via a stepwise nucleophilic addition-elimination process. chemrxiv.org

Lithium 2-ethylhexanoate also catalyzes curing reactions in coatings and sealants. google.com In polyurethane systems, it can be part of a heterobimetallic catalyst system with bismuth carboxylates, accelerating the urethane-forming reaction between an isocyanate and a hydroxyl group. rsc.org The mechanism involves the formation of an active catalyst species that coordinates with the alcohol, followed by a turnover-limiting migratory insertion step to form the urethane (B1682113) bond. rsc.org In other coating systems, it facilitates the crosslinking reaction between hydroxy-functional resins and aminoplast crosslinking agents, such as melamine (B1676169) formaldehyde (B43269) resins. google.com The catalyst promotes the reaction between the methylol or alkoxymethyl groups of the crosslinker and the hydroxyl groups of the resin. google.com

Kinetic Studies and Rate Determining Steps

In the context of ring-opening polymerization (ROP) of cyclic esters, kinetic studies often show that the propagation rate is first-order with respect to both the monomer and the catalyst concentration. bohrium.comacs.org For the ROP of l-lactide catalyzed by tin(II) 2-ethylhexanoate, a related metal carboxylate, the activation energy of propagation was determined to be approximately 70.9 kJ mol⁻¹. acs.org However, the RDS can vary depending on the specific monomer and catalytic system. For some epoxide/anhydride ROPs, the ring-opening of the epoxide by the carboxylate chain end is the rate-determining step. researchgate.net In contrast, for the carboxylic acid-catalyzed ROP of Sar-NCA, density functional theory (DFT) calculations indicated that the elimination of the tetrahedral intermediate, rather than the initial nucleophilic addition, is the RDS. chemrxiv.org

In the bismuth/lithium carboxylate-catalyzed formation of urethanes, quantum chemical calculations have identified the 1,2-migratory insertion as the turnover-limiting step, which is higher in energy than the subsequent product release. rsc.org Kinetic studies of the depolymerization of polyesters catalyzed by zinc(II)bis(2-ethylhexanoate) have revealed a linear free energy relationship between the kinetic and thermodynamic parameters of the reaction, allowing for a predictable understanding of structure-recycling relationships. nih.gov

Table 2: Kinetic Parameters for Selected Carboxylate-Catalyzed Reactions

| Reaction System | Rate Order (Monomer) | Rate Order (Catalyst) | Activation Energy (Ea) | Rate-Determining Step |

|---|---|---|---|---|

| l-Lactide ROP (Sn(Oct)₂) | 1 | 1 | 70.9 ± 1.5 kJ mol⁻¹ | Propagation |

| Epoxide/Anhydride ROCOP | - | - | - | Epoxide ring-opening |

| Sar-NCA ROP (Carboxylic Acid) | - | - | - | Elimination of tetrahedral intermediate |

| Urethane Formation (Bi/Li carboxylate) | Non-integer (Alcohol) | - | - | 1,2-Migratory insertion |

Data compiled from various studies. chemrxiv.orgresearchgate.netrsc.orgacs.org

Influence of Solvent and Additives on Reaction Dynamics

The reaction environment, including the choice of solvent and the presence of additives, can significantly impact the dynamics of reactions involving Lithium 2-ethylhexanoate.

Solvents play a critical role, particularly in ensuring the solubility of the catalyst and reactants to achieve a homogeneous reaction mixture. In the N-hydroxyphthalimide (NHPI)-catalyzed oxidation of 2-ethylhexanal, the limited solubility of the catalyst in the aldehyde necessitated the use of a polar solvent like isobutanol or acetonitrile (B52724) to facilitate the reaction. mdpi.comresearchgate.net The choice of solvent can influence reaction rates and product selectivity. mdpi.com Similarly, in the synthesis of vinyl esters, oxygenated solvents like tetrahydrofuran (B95107) (THF) are employed to dissolve the catalyst components. google.com

Additives can act as promoters, co-catalysts, or inhibitors, altering the reaction kinetics. In Ziegler-type hydrogenation catalysis using Ni(2-ethylhexanoate)₂, an alkylaluminum like triethylaluminum (B1256330) (AlEt₃) is used as a cocatalyst or activator. nih.gov In the synthesis of vinyl 2-ethylhexanoate, lithium chloride was found to act as a promoter, increasing catalyst activity up to a certain concentration, beyond which the activity decreased. google.com In the α-fluorination of acid chlorides, the addition of lithium salts like LiClO₄ was shown to increase the reaction rate and yield, suggesting the lithium ion participates in a faster kinetic pathway. nih.gov These examples highlight the sensitivity of reaction dynamics to the chemical environment, where solvents and additives can be strategically used to control and enhance the performance of Lithium 2-ethylhexanoate and related catalytic systems.

Theoretical and Computational Approaches to Lithium 2 Ethylhexanoate Chemistry

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which various properties can be derived.

While specific studies on the electronic structure of lithium 2-ethylhexanoate (B8288628) are not prominent, research on analogous compounds demonstrates the methodology. For instance, quantum chemistry calculations on a series of phenylmercury(II) carboxylates, including 2-ethylhexanoate, have utilized the Natural Bond Orbital (NBO) method to analyze bonding and charge distribution. miljodirektoratet.no Such analyses reveal the nature of the metal-carboxylate interaction, which is crucial for understanding its reactivity. In these systems, the bond is shown to have both ionic and covalent character. The mercury atom maintains a significant positive charge, while the oxygen atoms of the carboxylate group carry negative charges. miljodirektoratet.no

Density Functional Theory (DFT) calculations on other lithium carboxylates, particularly those used as anode materials in batteries, confirm that charge is often delocalized across the carboxylate group and the conjugated backbone of the molecule, a feature critical to their electrochemical stability and performance. researchgate.netrsc.org For lithium 2-ethylhexanoate, a similar analysis would quantify the ionic character of the Li-O bond and the charge distribution across the 2-ethylhexanoate anion.

Table 1: Example of Natural Charges in Metal Carboxylates from NBO Analysis This data is for Phenylmercury(II) Carboxylates and serves as an illustration of the method.

| Atom | Natural Charge (e) in φ-Hg-OAc | Natural Charge (e) in φ-Hg-OPr | Natural Charge (e) in φ-Hg-OEtH |

| Hg | +1.1 | +1.1 | +1.1 |

| O(-C) | -0.79 | -0.79 | -0.79 |

| O(=C) | -0.68 | -0.68 | -0.68 |

| C (carbonyl) | -0.42 | -0.42 | -0.42 |

| Source: Adapted from theoretical studies on phenylmercury (B1218190) carboxylates. miljodirektoratet.no |

The conformation of the 2-ethylhexanoate ligand—how its flexible alkyl chain is oriented in space—can significantly influence the properties and reactivity of its complexes. While computational conformational analyses of lithium 2-ethylhexanoate are scarce, experimental NMR studies on cadmium 2-ethylhexanoate have determined the conformation of the anion when it acts as a stabilizer on the surface of nanoparticles. acs.org These studies show that the long hexyl chain of the 2-ethylhexanoate ion spreads across the nanoparticle surface, while the shorter ethyl end is more exposed to the solvent. acs.org

Computational methods, particularly DFT, are well-suited to explore the potential energy surface of such molecules to find the most stable conformations. For example, DFT has been used to optimize the geometry of complex mixed aggregates involving other lithium esters, revealing stable prismatic core structures. acs.org A similar study on lithium 2-ethylhexanoate would involve rotating the various single bonds in the ethyl and hexyl chains to map out the conformational landscape and identify low-energy structures, which is critical for understanding its aggregation behavior and role as a surface-active agent.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying complex reaction mechanisms. nih.govrsc.org

Understanding a chemical reaction requires identifying the transition states (the highest energy point along the reaction pathway) and calculating the activation barriers (the energy required to reach the transition state). While models for reactions involving lithium 2-ethylhexanoate are not readily found, the methodology is well-established. For example, quantum chemical calculations have been used to elucidate the mechanism of urethane (B1682113) formation catalyzed by bismuth-lithium carboxylate complexes. rsc.org In such studies, researchers model the stepwise approach of reactants, the formation of intermediate complexes, and the final product release. By locating the transition state structures for each elementary step, they can compute the activation energy, which determines the reaction rate. A similar approach applied to a reaction catalyzed by lithium 2-ethylhexanoate would clarify its precise role, whether it acts as a nucleophile, a base, or a Lewis acid, and predict how its structure influences the reaction's speed.

DFT calculations can predict the catalytic activity of a compound by comparing the activation barriers of different potential pathways. nih.govyoutube.com A lower activation barrier implies a more active catalyst. Research on polyurethane synthesis has shown that the catalytic activity of bismuth carboxylates is significantly enhanced by the addition of lithium carboxylates, a phenomenon that can be explained by the formation of more active heterobimetallic complexes. rsc.org Similarly, studies on the cyclotrimerization of isocyanates catalyzed by potassium acetate (B1210297) have used DFT to identify the true catalytically active species, which were found to be deprotonated amide species formed in situ. acs.org

For lithium 2-ethylhexanoate, DFT could be used to predict its effectiveness as a catalyst for various reactions, such as polymerizations. By modeling the reaction pathways and calculating the associated energy profiles, one could compare its predicted activity to that of other catalysts (e.g., lithium acetate, lithium neodecanoate) and understand how the bulky 2-ethylhexanoate group influences selectivity by creating specific steric environments around the reactive lithium center.

Molecular Simulation Techniques for Understanding Solution Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a "computational microscope" to view the behavior of substances in the liquid phase or in complex mixtures. This is particularly relevant for understanding lithium 2-ethylhexanoate, which is often used in non-polar solvents or as a component in lubricating greases. ontosight.ai

MD simulations have been extensively used to study the solution behavior of other lithium salts. For LiTFSI in carbonate solvents, simulations have revealed details about the Li+ solvation shell, the formation of ion aggregates, and the mechanisms of ion transport. researchgate.netacs.org For lithium soaps like lithium 12-hydroxystearate (a common grease thickener), MD simulations in hexane (B92381) have shown how the molecules self-assemble into the fibril-like structures that give grease its gel-like consistency. researchgate.netutwente.nl

An MD simulation of lithium 2-ethylhexanoate in a solvent like mineral oil would provide invaluable data on:

Aggregation: The size and structure of the aggregates (micelles or reverse micelles) it forms.

Solvation Structure: How solvent molecules arrange around the lithium ion and the carboxylate head group.

Dynamics: The diffusion of individual molecules and aggregates, which relates directly to macroscopic properties like viscosity.

These simulations would help explain its function as a drier, dispersant, or grease thickener on a fundamental, molecular level.

Interaction with Monomers and Substrates

Lithium 2-ethylhexanoate and related metal carboxylates are important as initiators and catalysts in various polymerization reactions. researchgate.net Computational modeling helps to elucidate the mechanisms of these interactions.

In the context of polymerization, the interaction of the lithium carboxylate initiator with monomers is a key step. For instance, in the ring-opening polymerization of lactones, metal alkanoates act as catalysts. researchgate.net The mechanism often involves the coordination of the monomer to the metal center, followed by insertion into the metal-alkoxide bond. researchgate.net While the provided information does not detail specific computational studies on the interaction of lithium 2-ethylhexanoate with specific monomers, the general principles of coordination-insertion mechanisms are well-established for similar systems. researchgate.net

The interaction of lithium carboxylates with substrates is also relevant in other contexts, such as in the formation of mixed-metal species. researchgate.net The ability of lithium carboxylates to form aggregates can also influence their interaction with substrates. For example, aggregated species may exhibit different reactivity compared to monomeric species. researchgate.net The coordination environment around the lithium ion, which is influenced by the solvent and the nature of the carboxylate ligand, is a key factor in determining the reactivity of the compound and the selectivity of its reactions. researchgate.net

Furthermore, in the field of lithium-ion batteries, computational studies have been crucial in understanding the interaction of lithium ions with electrode materials. berkeley.edu While not directly focused on lithium 2-ethylhexanoate, these studies on the intercalation of lithium into host structures provide a framework for understanding the fundamental interactions between lithium and various substrates. berkeley.edumdpi.com The computational approaches used, such as DFT, can calculate the energetics of these interactions and predict stable phases. berkeley.edu

Advanced Analytical Methodologies in Lithium 2 Ethylhexanoate Research

Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopy is indispensable for elucidating the molecular structure and bonding of lithium 2-ethylhexanoate (B8288628) and for monitoring its chemical transformations in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural and dynamic information about lithium 2-ethylhexanoate in the solution state. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and conformation of molecules. uoc.grcam.ac.uk

In the study of lithium 2-ethylhexanoate, ¹H NMR is commonly used to characterize the organic ligand. The spectrum reveals distinct signals for the protons within the 2-ethylhexanoate moiety, and their chemical shifts, multiplicities, and integration values confirm the ligand's structure. For instance, ¹H NMR has been effectively used to study the conformation of ethylhexanoate stabilizers adsorbed on the surface of nanoparticles. uoc.gr

Furthermore, ⁷Li NMR spectroscopy is particularly valuable for investigating the coordination environment of the lithium ion. The chemical shift of ⁷Li is sensitive to the nature of the solvent and the ligands bound to it, providing insights into the formation of aggregates or specific coordination complexes in solution. psu.edu In complex reaction mixtures, such as those found in lithium-ion battery electrolytes where lithium 2-ethylhexanoate might be a decomposition product, solution NMR is a key tool for identifying soluble degradation species and understanding parasitic reaction pathways. cam.ac.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to establish through-bond proton-proton connectivities, which is essential for unambiguous signal assignment in complex molecules or mixtures. uoc.grd-nb.info

Table 1: Key NMR Parameters for Solution-State Analysis of Lithium 2-Ethylhexanoate

| Nucleus | Information Gained | Typical Application |

| ¹H | Elucidation of the organic ligand's structure, purity assessment, conformational analysis. | Confirming the chemical structure of the 2-ethylhexanoate ligand and identifying organic byproducts. |

| ¹³C | Characterization of the carbon skeleton, detection of subtle structural changes. | Providing complementary structural information to ¹H NMR, especially regarding quaternary carbons. |

| ⁷Li | Probing the coordination environment of the lithium cation, studying ion-pairing and aggregation. | Investigating the nature of the Li-O bond and the compound's state of aggregation in various solvents. psu.edu |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Ligand Coordination

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that serve as a "molecular fingerprint" for lithium 2-ethylhexanoate. They are particularly sensitive to the coordination mode of the carboxylate group, making them essential for studying its interactions with the lithium cation or other metal centers. uwaterloo.canih.gov

The most diagnostic spectral region for metal carboxylates is where the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the carboxylate group appear. The frequency separation between these two bands, Δν = ν_as(COO⁻) - ν_s(COO⁻), is a well-established indicator of the ligand's coordination mode. uwaterloo.ca

Ionic/Free: A large separation (Δν) is characteristic of an ionic interaction, similar to that in sodium 2-ethylhexanoate.

Monodentate: A larger Δν compared to the ionic form.

Bidentate Chelating: A smaller Δν compared to the ionic form.

Bidentate Bridging: A Δν value similar to or slightly larger than the ionic form.

This ability to distinguish coordination modes is critical in analyzing the structure of lithium 2-ethylhexanoate in the solid state and in tracking mechanistic changes during reactions, such as the thermal or photochemical decomposition of metal 2-ethylhexanoate precursors into metal oxides. uwaterloo.canih.govuwaterloo.ca For example, in studies of manganese(II) 2-ethylhexanoate, IR spectroscopy showed that initial photochemical reactions involve the loss of bridging ligands, which are partly converted to chelating ligands. researchgate.net Raman spectroscopy provides complementary information, especially for symmetric vibrations that may be weak in the IR spectrum, and has been used to monitor the conversion of double bonds in model compounds catalyzed by metal 2-ethylhexanoates. researchgate.net

Table 2: Characteristic IR Vibration Frequencies for 2-Ethylhexanoate Coordination Modes

| Vibrational Mode | Frequency Range (cm⁻¹) | Coordination Type Indicated | Reference |

| Asymmetric Carboxylate Stretch (ν_as) | ~1550 | Ionic (e.g., in Sodium 2-ethylhexanoate) | uwaterloo.ca |

| Symmetric Carboxylate Stretch (ν_s) | ~1415 | Ionic (e.g., in Sodium 2-ethylhexanoate) | uwaterloo.ca |

| Multiple ν(COO⁻) bands | 1400 - 1600 | Presence of multiple binding modes (e.g., chelating, bridging, monodentate) in oligomeric transition metal complexes. | uwaterloo.ca |

| C=O Stretch | ~1739 | Free carboxylic acid or ester byproduct. | nih.gov |

Two-Dimensional (2D) Correlation Spectroscopy for Solid-State Reaction Monitoring

Two-dimensional (2D) correlation spectroscopy is an advanced analytical technique that is exceptionally useful for monitoring complex chemical reactions, particularly in the solid state. nih.govresearchgate.net By applying a mathematical analysis (such as a Fourier transform) to a series of spectra collected over time or another perturbation (e.g., temperature), a 2D correlation spectrum is generated. This method enhances spectral resolution by spreading overlapping peaks across a second dimension and reveals the sequence of events during a reaction. kangwon.ac.kr

In the context of 2-ethylhexanoate research, 2D Fourier Transform Infrared (FTIR) Correlation Spectroscopy (2D-COS) has been instrumental in elucidating the mechanisms of the photochemical decomposition of various metal 2-ethylhexanoate complexes into metal oxides. uwaterloo.cauwaterloo.ca

The key benefits of 2D-COS in this area include:

Deconvolution of Spectra: It can clearly discriminate between overlapping vibrational bands in the complex fingerprint region, allowing for the confident assignment of bands to ligands in chelating, bridging, or monodentate coordination modes. uwaterloo.caresearchgate.net

Determination of Reaction Sequence: Analysis of the synchronous and asynchronous correlation plots reveals the order in which different species appear and disappear. Studies on several 2-ethylhexanoate complexes have shown a common mechanism where ligands in monodentate and bridging forms first convert into a chelating form before being eliminated as volatile products. nih.govuwaterloo.ca

This powerful analytical approach provides a level of mechanistic detail that is difficult to obtain from conventional one-dimensional spectroscopy, establishing 2D-COS as a vital tool for analyzing the complex solid-state reactions of 2-ethylhexanoate compounds. nih.govresearchgate.net

Chromatographic Separations and Mass Spectrometry for Product Analysis

Chromatographic techniques are essential for separating complex mixtures into their individual components, which can then be identified and quantified, often by coupling the chromatograph to a mass spectrometer (MS).

Gas Chromatography (GC) for Volatile Product Quantification

Gas Chromatography (GC) is the premier technique for separating and quantifying volatile and semi-volatile organic compounds. This makes it indispensable for analyzing the decomposition products of lithium 2-ethylhexanoate, which often include low molecular weight gases and organic fragments. researchgate.net In a typical application, the volatile products from a reaction are sampled, often using a pre-concentration technique like headspace solid-phase microextraction (HS-SPME), and injected into the GC. rsc.orgnih.gov

Inside the GC, compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. A detector, most commonly a mass spectrometer (GC-MS), is used for identification and quantification. For instance, the photochemical decomposition of manganese(II) 2-ethylhexanoate was found to produce volatile products such as carbon dioxide, heptane, and heptene, which are readily analyzable by GC-MS. researchgate.net Research on the metabolism of 2-ethylhexanoic acid has also utilized GC-MS to quantify volatile metabolites like 2-heptanone (B89624) and 4-heptanone (B92745) in biological samples. rsc.org

Table 3: Typical Parameters for GC-MS Analysis of Volatile Products

| Parameter | Typical Setting/Type | Purpose | Reference |

| Sampling Method | Headspace Solid-Phase Microextraction (HS-SPME) | To extract and concentrate volatile analytes from a solid or liquid matrix before injection. | rsc.org |

| GC Column | PoraBond Q or Rt-Q-BOND (styrene-divinylbenzene phases); DB-5 (non-polar); DB-WAX (polar) | The choice of column is critical for achieving separation of the target analytes. | nih.govscielo.br |

| Carrier Gas | Helium or Hydrogen | An inert gas to carry the sample through the column. | rsc.org |

| Temperature Program | Ramped oven temperature (e.g., 60 °C to 260 °C) | Controls the separation by eluting compounds based on their boiling points. | mdpi.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides definitive identification based on mass-to-charge ratio and fragmentation pattern. | mdpi.com |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination

When lithium 2-ethylhexanoate is used as a catalyst or initiator for polymerization reactions, for instance in the ring-opening polymerization of cyclic esters like lactide, the characterization of the resulting polymer is crucial. rwth-aachen.de Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful technique for determining the molecular weight and molecular weight distribution of polymers. slideshare.netnih.gov

GPC separates polymer molecules based on their hydrodynamic volume (effective size in solution). unt.eduyoutube.com A dilute polymer solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and elute later. youtube.com

The output from the GPC detector (typically a refractive index detector) is used, in conjunction with a calibration curve created from polymer standards of known molecular weight, to determine key polymer characteristics. youtube.com

Table 4: Key Polymer Characteristics Determined by GPC

| Parameter | Symbol | Description | Significance |

| Number-Average Molecular Weight | M_n | The total weight of all polymer chains in a sample, divided by the total number of chains. | Influences properties like colligative properties and end-group analysis. |

| Weight-Average Molecular Weight | M_w | An average that gives more weight to heavier polymer chains. | Relates to bulk properties such as strength, toughness, and viscosity. |

| Polydispersity Index | PDI | The ratio of M_w to M_n (PDI = M_w / M_n). It measures the breadth of the molecular weight distribution. | A PDI of 1.0 indicates all polymer chains are of the same length (monodisperse). Higher values indicate a broader distribution, which affects material properties. unt.edu |

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures often encountered in the synthesis and application of lithium 2-ethylhexanoate. chemijournal.comijarnd.com These integrated approaches provide both separation of individual components and their subsequent identification. chemijournal.comijarnd.com

In the context of lithium 2-ethylhexanoate, which can be synthesized from precursors like lithium hydroxide (B78521) and 2-ethylhexanoic acid, complex reaction mixtures may arise. archive.orgresearchgate.net Furthermore, its use in the preparation of materials such as lithium cobalt oxide (LiCoO2) involves mixtures with other metal carboxylates and solvents. archive.orgresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for analyzing volatile and semi-volatile organic compounds that might be present as impurities or byproducts. chemijournal.com For instance, in the synthesis of related metal carboxylates, GC has been used to identify and quantify byproducts. mdpi.comgoogle.com Liquid Chromatography-Mass Spectrometry (LC-MS) is another crucial technique, particularly for non-volatile compounds, and can be used to identify and quantify components in a mixture. ajrconline.org The combination of HPLC with UV and mass spectrometry (LC-UV-MS) has proven extremely useful for the rapid analysis of complex mixtures. ijarnd.comnih.gov

The primary advantage of these hyphenated methods is their ability to provide detailed information about the composition of a sample in a single analytical run, which is essential for quality control and reaction monitoring in processes involving lithium 2-ethylhexanoate. chemijournal.comajrconline.org

Thermal Analysis for Precursor Decomposition Studies

Thermal analysis techniques are fundamental in understanding the decomposition behavior of lithium 2-ethylhexanoate, especially when it is used as a precursor in the synthesis of metal oxides through methods like metallo-organic decomposition (MOD). archive.orgresearchgate.net These techniques provide data on the temperatures at which decomposition events occur and the associated mass changes, which is critical for designing controlled calcination processes.

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature. In the study of lithium 2-ethylhexanoate, TGA reveals a multi-step decomposition process. archive.org

A study on the synthesis of LiCoO2 using lithium 2-ethylhexanoate as a precursor provides a clear example of TGA application. archive.org The TGA curve for lithium 2-ethylhexanoate showed distinct mass loss stages. The initial weight loss of approximately 45% occurring up to 250°C was attributed to the evaporation of residual solvent (THF) and potential dehydration. archive.org A subsequent weight loss of about 34% between 240°C and 500°C was ascribed to the decomposition of the organic chain of the 2-ethylhexanoate. archive.org A smaller mass loss observed around 500°C is suggested to be due to the reaction of residual carboxylate groups. archive.org

The following table summarizes the key mass loss events for lithium 2-ethylhexanoate as identified by TGA in this study:

| Temperature Range (°C) | Weight Loss (%) | Attributed Process |

| Ambient - 250 | ~45 | Evaporation of THF solvent and dehydration |

| 240 - 500 | ~34 | Decomposition of the organic chain |

| >500 | Minor | Reaction of residual carboxylate groups |

This data is based on a study of lithium 2-ethylhexanoate used as a precursor for LiCoO2 synthesis. archive.org

Differential Thermal Analysis (DTA) is often run concurrently with TGA and measures the temperature difference between a sample and an inert reference as they are heated. This provides information about thermal events such as phase transitions and chemical reactions.

For lithium 2-ethylhexanoate, the DTA curve shows several peaks corresponding to the decomposition stages observed in TGA. archive.org Overlapping endothermic peaks at 129°C and 240°C accompany the initial mass loss, corresponding to solvent evaporation and dehydration. archive.org The subsequent decomposition of the organic portion of the molecule is associated with exothermic peaks at 310°C, 340°C, and 461°C. archive.org A small endothermic peak at 710°C is also observed, which is identified as the fusion point of lithium carbonate (Li2CO3), a product of the decomposition in air. archive.org

The thermal events for lithium 2-ethylhexanoate identified by DTA are summarized below:

| Temperature (°C) | Peak Type | Associated Process |

| 129 | Endothermic | Evaporation of THF solvent/dehydration |

| 240 | Endothermic | Evaporation of THF solvent/dehydration |

| 310 | Exothermic | Decomposition of the organic chain |

| 340 | Exothermic | Decomposition of the organic chain |

| 461 | Exothermic | Decomposition of the organic chain |

| 710 | Endothermic | Fusion of Li2CO3 |

This data is based on a study of lithium 2-ethylhexanoate used as a precursor for LiCoO2 synthesis. archive.org

Diffraction Techniques for Crystalline Structure Characterization

Diffraction techniques are essential for identifying the crystalline phases of materials synthesized using lithium 2-ethylhexanoate as a precursor. These methods provide definitive information on the atomic arrangement within a solid.

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases present in a bulk material. In the context of materials synthesized from lithium 2-ethylhexanoate, XRD is used to confirm the formation of the desired product and to identify any intermediate or impurity phases.

In the synthesis of LiCoO2 from lithium 2-ethylhexanoate and cobalt 2-ethylhexanoate, XRD was used to analyze the products at different heating temperatures. archive.org The XRD patterns confirmed the formation of Li2CO3 when the lithium precursor was heated to 500°C. archive.org Furthermore, XRD analysis of the final product heated to 700°C confirmed the formation of well-organized LiCoO2 with the R-3m space group. archive.orgresearchgate.net This demonstrates the utility of XRD in tracking the phase evolution during the synthesis process.

Electron diffraction is a powerful technique for determining the crystal structure of nanoscale materials, which are often too small for conventional single-crystal X-ray diffraction. nih.gov This technique is particularly relevant when lithium 2-ethylhexanoate is used in the synthesis of nanomaterials, such as nanoparticles for lithium-ion batteries. researchgate.netresearchgate.net

While direct electron diffraction studies specifically on lithium 2-ethylhexanoate are not prevalent in the searched literature, its application in analyzing the nanostructured products derived from similar precursors is well-established. For instance, in the analysis of Li-ion battery electrode materials, electron diffraction is used to determine the crystallographic structure of active materials at the nanometer level. kobelcokaken.co.jp It can identify the crystal structure of individual nanoparticles and reveal information about lattice defects. kobelcokaken.co.jp For example, electron diffraction patterns of depleted LiCoO2 have shown streaks that indicate the presence of lattice defects. kobelcokaken.co.jp Given the increasing interest in nanostructured battery materials, electron diffraction is a critical tool for characterizing the materials synthesized using precursors like lithium 2-ethylhexanoate.

Advanced Materials Applications Deriving from Lithium 2 Ethylhexanoate Precursors Research Focus

Synthesis of Active Materials for Energy Storage Systems

Lithium 2-ethylhexanoate (B8288628) plays a significant role as a lithium source in the synthesis of active materials for lithium-ion batteries. Its use in solution-based synthesis routes, such as the metallo-organic decomposition (MOD) method, allows for precise control over the stoichiometry and morphology of the final cathode materials.

Lithium Cobalt Oxide (LiCoO₂) and Other Lithium-Ion Battery Cathode Materials

Lithium cobalt oxide (LiCoO₂) is a widely used cathode material in commercial lithium-ion batteries. researchgate.net The synthesis of high-quality LiCoO₂ is crucial for battery performance. The metallo-organic decomposition (MOD) method utilizing lithium 2-ethylhexanoate and cobalt 2-ethylhexanoate as precursors offers a pathway to produce well-organized LiCoO₂. umicore.comresearchgate.net In this process, a stoichiometric mixture of the metal 2-ethylhexanoate solutions is prepared and then heated in air. archive.org The organic components decompose, leading to the formation of the desired metal oxide.

Research has shown that the MOD route can yield high-temperature LiCoO₂ (HT-LiCoO₂) at temperatures around 700 °C. umicore.comresearchgate.net This method can produce agglomerated particles with a specific size distribution and porosity that facilitate lithium diffusion within the composite electrode, which is a beneficial characteristic for battery performance. umicore.comresearchgate.net

Beyond LiCoO₂, lithium 2-ethylhexanoate is also a potential precursor for other cathode materials. For instance, in the synthesis of LiMn₂O₄, various lithium sources are screened, and while lithium acetylacetonate (B107027) is sometimes used, the principle of using a soluble organic lithium salt like lithium 2-ethylhexanoate is applicable. americanelements.com The choice of precursor can significantly influence the phase purity and crystallinity of the resulting cathode material. americanelements.com The MOD approach using metal 2-ethylhexanoates is noted for its ability to produce various metal oxide films, indicating its versatility in synthesizing different cathode chemistries. bohrium.com

Processing Conditions and Morphological Control in Material Synthesis

The processing conditions during the synthesis of cathode materials from lithium 2-ethylhexanoate precursors are critical in determining the final properties of the material. Factors such as the calcination temperature, heating rate, and atmosphere have a profound impact on the crystallinity, particle size, and morphology of the synthesized powders or films. bohrium.comgoogle.com

In the MOD synthesis of LiCoO₂ from lithium and cobalt 2-ethylhexanoates, thermogravimetric and differential thermal analysis (TG/DTA) are used to study the decomposition steps and identify the optimal temperatures for the formation of the crystalline LiCoO₂ phase. umicore.comarchive.org The process typically involves several stages of weight loss corresponding to solvent evaporation and the decomposition of the organic chains of the 2-ethylhexanoate. archive.org The final calcination at a specific temperature, such as 700 °C, is crucial for obtaining the well-ordered layered structure of HT-LiCoO₂. umicore.comresearchgate.net

The morphology of the resulting material is also heavily influenced by the synthesis route. The use of metal 2-ethylhexanoates in the MOD process can lead to the formation of agglomerated particles with inherent porosity, which can enhance the electrochemical performance by improving lithium-ion diffusion. umicore.com Control over particle size and morphology is essential for achieving high-performance cathode materials with good cycling stability and rate capability. researchgate.net The plasticity offered by metal 2-ethylhexanoate precursors is an advantage over some other precursors, like alkoxides, as it helps in forming films that are less prone to cracking. researchgate.net

| Precursor System | Synthesis Method | Key Processing Parameter | Resulting Material | Noteworthy Morphological Feature |

| Lithium 2-ethylhexanoate, Cobalt 2-ethylhexanoate | Metallo-organic Decomposition (MOD) | Calcination Temperature (700 °C) | High-Temperature LiCoO₂ | Agglomerated particles with porosity |

| Manganese 2-ethylhexanoate | Metallo-organic Decomposition (MOD) | Calcination Atmosphere (Air vs. Inert) | Mn₂O₃ vs. Mn₃O₄ films | Controlled grain growth |

Polymeric Materials with Tailored Architectures and Properties

In the realm of polymer chemistry, metal carboxylates, particularly metal 2-ethylhexanoates, serve as important catalysts and reagents. While lithium 2-ethylhexanoate itself is not a common initiator for polymerization, other metal salts of 2-ethylhexanoic acid are instrumental in the synthesis of various polymers. It is crucial to distinguish the specific roles of different metal 2-ethylhexanoates in these processes.

Block Copolymers and Specialty Elastomers

The synthesis of block copolymers often involves ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide. In this context, tin(II) 2-ethylhexanoate (Sn(Oct)₂) is one of the most widely used and efficient catalysts. researchgate.net It is favored for its high efficiency and solubility. The use of Sn(Oct)₂ allows for the creation of block copolymers with both "soft" and "hard" segments, which can be tailored to achieve specific properties like elasticity.

In the production of certain specialty elastomers, hydrogenation of polymers is a key step. For this purpose, a catalyst system often comprises nickel 2-ethylhexanoate and triethylaluminum (B1256330). This system is used to hydrogenate polydiene blocks in block copolymers, resulting in elastomers with improved thermal and oxidative stability.

While lithium-based initiators, such as sec-butyllithium, are fundamental in anionic polymerization for creating well-defined block copolymers, lithium 2-ethylhexanoate is not typically employed as an initiator in these reactions. nih.gov Its role, if any, would be more likely as a modifier or in post-polymerization functionalization rather than as a primary catalyst or initiator for creating the main polymer backbone.

Functionalization of Polymer Chains

Post-polymerization modification is a powerful strategy for introducing specific functionalities into a polymer chain. This allows for the tailoring of polymer properties for specific applications. In some instances, lithium compounds are used for these modifications. For example, lithium methoxide (B1231860) has been used to convert a sulfonamide group on a polymer into a lithium sulfonate group, thereby creating a single-ion conducting polymer electrolyte. researchgate.net

Another aspect of functionalization is the termination of living anionic polymers. While various terminating agents are used, the removal of lithium residues from the polymer cement is sometimes necessary. In this context, 2-ethylhexanoic acid can be used as a terminating agent, which would react with the living polymer end (containing lithium) to form lithium 2-ethylhexanoate as a byproduct that can then be separated. nih.gov This highlights a role for the formation of lithium 2-ethylhexanoate in the context of polymer processing and purification rather than direct synthesis.

Development of Functional Films and Coatings via Solution Processing

Lithium 2-ethylhexanoate's solubility in organic solvents makes it a suitable precursor for the development of functional films and coatings through solution-based methods like metallo-organic decomposition (MOD) and as a component in coating formulations.

The MOD technique is a versatile method for creating thin films of metal oxides. academie-sciences.fr A solution containing the metalorganic precursors, such as lithium 2-ethylhexanoate, is applied to a substrate by spinning, dipping, or spraying. researchgate.net Subsequent heat treatment decomposes the organic compounds, leaving behind a thin film of the desired metal oxide. academie-sciences.fr This method offers advantages in terms of compositional control and the ability to coat complex shapes. The use of metal 2-ethylhexanoates as precursors can also impart desirable properties to the intermediate film, such as increased plasticity, which helps in preventing cracks that can occur with more brittle precursors like alkoxides. researchgate.net

In the coatings industry, metal carboxylates, including lithium carboxylates, are used as driers or siccatives in alkyd-based paints and coatings. durachem.com Lithium carboxylates act as through driers, promoting uniform drying throughout the film. durachem.com This is particularly effective in high-solid coatings. umicore.com They can also improve the surface hardness of the coating. umicore.com While the provided search results mention lithium neodecanoate for this application, the principle extends to other lithium carboxylates like lithium 2-ethylhexanoate, which share similar chemical properties. umicore.com The choice of the carboxylate can influence properties such as odor and metal content in the final formulation. durachem.com

Furthermore, lithium-functionalized polymer films have been studied for biomedical applications. For example, polylactide (PLA) films end-capped with lithium have been shown to influence the behavior of osteoprogenitor cells. nih.gov This demonstrates the potential of incorporating lithium via organic salts into polymer films to create functional surfaces with specific biological activities.

| Application Area | Role of Lithium 2-Ethylhexanoate/Related Compounds | Processing Method | Key Benefit |

| Cathode Materials | Lithium source precursor | Metallo-organic Decomposition (MOD) | Stoichiometric control, porous morphology |

| Block Copolymers | Tin(II) 2-ethylhexanoate as catalyst (not Li-EHA) | Ring-Opening Polymerization (ROP) | Efficient polymerization control |

| Specialty Elastomers | Nickel 2-ethylhexanoate as hydrogenation catalyst (not Li-EHA) | Catalytic Hydrogenation | Improved polymer stability |

| Functional Coatings | Drier/Siccative | Solution mixing/formulation | Promotes uniform and thorough drying |

| Thin Oxide Films | Precursor for metal oxide | Solution deposition (spin/dip coating) & calcination | Formation of crack-free, uniform films |

Metallo-Organic Decomposition (MOD) for Oxide Thin Films

Metallo-Organic Decomposition (MOD) is a non-vacuum, chemical solution deposition technique used to produce high-purity oxide thin films. The process involves dissolving metal-organic precursors, such as metal carboxylates, in a suitable organic solvent to form a precursor solution. arxiv.org This solution is then applied to a substrate, followed by thermal treatments to first remove the solvent and then decompose the organic ligands, leaving behind a crystalline inorganic oxide film.

Lithium 2-ethylhexanoate is a favored precursor in MOD for several reasons. It is soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and xylene, allowing for stable and homogeneous precursor solutions when mixed with other metal carboxylates, such as cobalt(II) 2-ethylhexanoate. arxiv.orgresearchgate.netarchive.org This molecular-level mixing of precursors is a key advantage of the MOD technique, as it facilitates the formation of complex oxides at lower temperatures compared to traditional solid-state reactions and minimizes phase segregation. researchgate.netarchive.org The use of 2-ethylhexanoates also imparts plasticity to the precursor film, which helps in avoiding the cracking often seen with brittle alkoxide-based gels. researchgate.net

A prominent application is the synthesis of Lithium Cobalt Oxide (LiCoO₂), a vital cathode material in lithium-ion batteries. researchgate.netarchive.org In a typical MOD process for LiCoO₂, lithium 2-ethylhexanoate and cobalt 2-ethylhexanoate are dissolved in THF. archive.org The solution is then heated to first evaporate the solvent and subsequently to pyrolyze the organic components. Thermal analysis shows that the decomposition of the organic chains of lithium 2-ethylhexanoate occurs between 240°C and 500°C. archive.org The complete formation of crystalline LiCoO₂ is achieved at temperatures around 700°C. researchgate.netarchive.org This temperature is significantly lower than the 800-1000°C required for conventional solid-state synthesis. researchgate.net The resulting LiCoO₂ consists of agglomerated particles with a porosity that facilitates lithium ion diffusion, which is beneficial for electrochemical performance. researchgate.netarchive.org

Table 1: Research Findings on LiCoO₂ Synthesis via MOD

| Parameter | Finding | Source |

|---|---|---|

| Precursors | Lithium 2-ethylhexanoate, Cobalt(II) 2-ethylhexanoate | researchgate.netarchive.org |

| Solvent | Tetrahydrofuran (THF) | archive.org |

| Decomposition Temp. | 240°C - 500°C for the organic chain | archive.org |

| Crystallization Temp. | ~700°C for well-organized LiCoO₂ (R-3m) | researchgate.netarchive.org |

| Advantages | Lower synthesis temperature, no phase segregation, good electrochemical properties | researchgate.net |

Spin-Coating and Other Deposition Techniques

Spin-coating is the most common method for applying the precursor solution to a substrate in the MOD process. arxiv.org This technique allows for the formation of thin, uniform films with controllable thickness. ossila.com In a typical spin-coating process, the precursor solution, containing lithium 2-ethylhexanoate and other metal carboxylates, is dispensed onto a substrate. arxiv.org The substrate is then rotated at a high, constant speed. The centrifugal force causes the solution to spread evenly across the surface, while the excess is flung off. ossila.com

The final thickness of the film is primarily determined by the solution's viscosity and the spin speed. ossila.com Generally, film thickness is inversely proportional to the square root of the spin speed. ossila.com For instance, a solution that produces a 100 nm film at 600 rpm would yield a film of approximately 32 nm at 6000 rpm. ossila.com Multiple coating and heating steps can be performed to achieve a desired film thickness and density. mdpi.comchalcogen.ro

Following the spin-coating step, the film undergoes a series of heat treatments. A low-temperature baking step (drying) removes the residual solvent, and a higher-temperature step (pyrolysis or annealing) decomposes the organic precursors to form the final oxide film. arxiv.orgmaterials-science.info For example, in the preparation of Bi₂Sr₂CaCu₂O₈₊δ thin films from 2-ethylhexanoate precursors, pyrolysis occurs between 200°C and 450°C. materials-science.info For LiFePO₄ thin films prepared by a sol-gel spin-coating method, annealing is a critical step to achieve the desired crystalline olivine (B12688019) structure. chalcogen.ro

Besides spin-coating, other deposition techniques compatible with lithium 2-ethylhexanoate precursor solutions include dip-coating and spray pyrolysis. arxiv.orgresearchgate.net Spray pyrolysis, or spray MOD, involves spraying the precursor solution onto a heated substrate, where decomposition and film formation occur simultaneously. researchgate.net These chemical solution deposition methods are valued for their simplicity, cost-effectiveness, and excellent control over stoichiometry. arxiv.orgchalcogen.ro

Table 2: Typical Spin-Coating Deposition Parameters

| Parameter | Typical Range/Value | Influence on Film | Source |

|---|---|---|---|

| Spin Speed | 500 - 8000 rpm | Higher speed results in thinner films | ossila.comrsc.org |